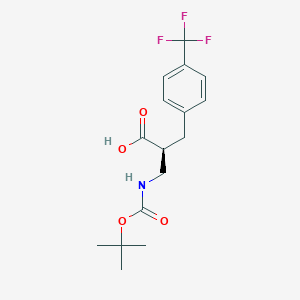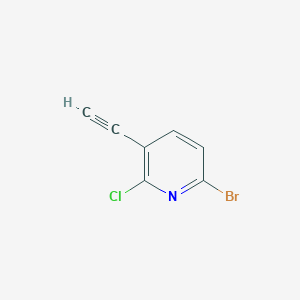
2-Bromo-3-(difluoromethyl)-4-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-(difluoromethyl)-4-fluoroaniline is an organic compound with the molecular formula C7H5BrF2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, difluoromethyl, and fluorine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(difluoromethyl)-4-fluoroaniline typically involves multi-step organic reactions. One common method is the halogenation of aniline derivatives followed by the introduction of difluoromethyl and fluorine groups. For instance, starting from 4-fluoroaniline, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide under suitable conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology allows for precise control of reaction parameters, leading to higher selectivity and reduced by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-(difluoromethyl)-4-fluoroaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
2-Bromo-3-(difluoromethyl)-4-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-(difluoromethyl)-4-fluoroaniline involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as bromine and fluorine can influence the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-3-(difluoromethyl)-4-fluoropyridine
- 2-Bromo-3-(difluoromethyl)pyridine
- 2-Bromo-3,3,3-trifluoropropene
Uniqueness
Compared to similar compounds, 2-Bromo-3-(difluoromethyl)-4-fluoroaniline has a unique combination of substituents that confer distinct chemical properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential for forming diverse derivatives. Additionally, the difluoromethyl group can impart unique electronic and steric effects, making it valuable in various synthetic applications .
Propiedades
Fórmula molecular |
C7H5BrF3N |
|---|---|
Peso molecular |
240.02 g/mol |
Nombre IUPAC |
2-bromo-3-(difluoromethyl)-4-fluoroaniline |
InChI |
InChI=1S/C7H5BrF3N/c8-6-4(12)2-1-3(9)5(6)7(10)11/h1-2,7H,12H2 |
Clave InChI |
FEYOAOQDPDOGJN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1N)Br)C(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzyl 4-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12961568.png)









![3-(Trifluoromethyl)benzo[d]isoxazol-7-amine](/img/structure/B12961623.png)
